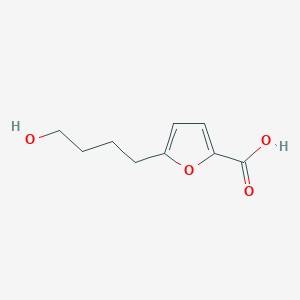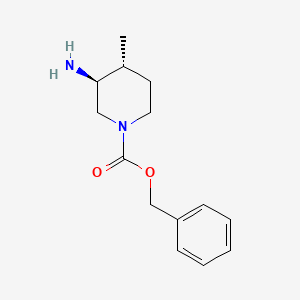
1-Piperidinecarboxylic acid, 3-amino-4-methyl-, phenylmethyl ester, (3R,4S)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinecarboxylic acid, 3-amino-4-methyl-, phenylmethyl ester, (3R,4S)-rel-: is a chemical compound with the molecular formula C14H21ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its white to yellow solid form and is typically stored at temperatures between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidinecarboxylic acid, 3-amino-4-methyl-, phenylmethyl ester, (3R,4S)-rel- involves several steps. The starting materials and specific reaction conditions can vary, but generally, the process includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving amines and aldehydes or ketones.
Introduction of the Benzyl Group: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride and a base.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of 1-Piperidinecarboxylic acid, 3-amino-4-methyl-, phenylmethyl ester, (3R,4S)-rel- follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 1-Piperidinecarboxylic acid, 3-amino-4-methyl-, phenylmethyl ester, (3R,4S)-rel- is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is used to study the effects of piperidine derivatives on biological systems. It is also investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: In medicine, 1-Piperidinecarboxylic acid, 3-amino-4-methyl-, phenylmethyl ester, (3R,4S)-rel- is explored for its potential therapeutic applications. It is studied for its effects on various biological targets and pathways, with the aim of developing new drugs and treatments.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 3-amino-4-methyl-, phenylmethyl ester, (3R,4S)-rel- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
- trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate
- cis-Benzyl 3-amino-4-methylpiperidine-1-carboxylate
- trans-Benzyl 3-amino-4-ethylpiperidine-1-carboxylate
Uniqueness: 1-Piperidinecarboxylic acid, 3-amino-4-methyl-, phenylmethyl ester, (3R,4S)-rel- is unique due to its specific stereochemistry and functional groups. The presence of the benzyl group and the hydrochloride salt form contribute to its distinct chemical and physical properties, making it suitable for various applications in research and industry .
Properties
CAS No. |
1951439-11-4 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 |
IUPAC Name |
benzyl (3S,4R)-3-amino-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-11-7-8-16(9-13(11)15)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13-/m1/s1 |
InChI Key |
SRPCZFCRBYSYDY-DGCLKSJQSA-N |
SMILES |
CC1CCN(CC1N)C(=O)OCC2=CC=CC=C2 |
Isomeric SMILES |
C[C@@H]1CCN(C[C@H]1N)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1CCN(CC1N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1653688.png)

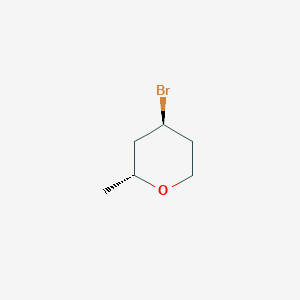
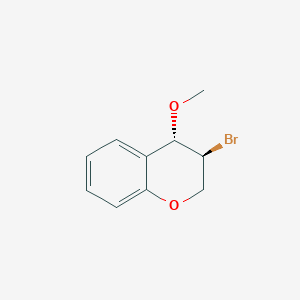


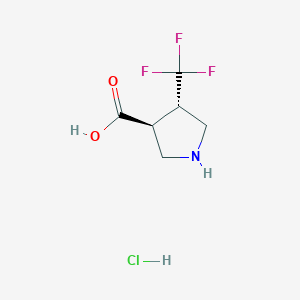
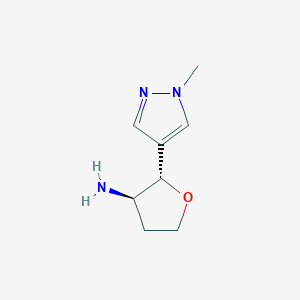
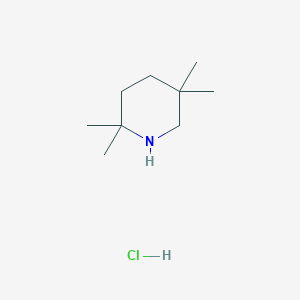
![{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol hydrochloride](/img/structure/B1653702.png)

